Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid
Description
Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid (CAS: 1233323-61-9) is a bicyclic compound featuring a [3.3.1]nonane scaffold with a tert-butoxycarbonyl (Boc) protective group at the 9-position and a carboxylic acid moiety at the 2-position. The "endo" designation indicates the stereochemical orientation of substituents within the bicyclic system. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its rigid bicyclic structure and functional groups enable applications in peptide modification and chiral building block development .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(1R,2R,5S)-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[3.3.1]nonane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-5-4-6-11(15)10(8-7-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m0/s1 |
InChI Key |
XJIPMMCLDPGPFV-HBNTYKKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@@H](CC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Construction of the bicyclic azabicyclo[3.3.1]nonane skeleton.
- Introduction of the carboxylic acid group at the 2-position.
- Protection of the nitrogen at the 9-position with a tert-butoxycarbonyl group.
Detailed Synthetic Route (Adapted from Organic Syntheses and Related Literature)
A representative synthetic route to the target compound or closely related derivatives involves the following key steps:
| Step | Intermediate/Compound | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Condensation of acetone-1,3-dicarboxylic acid and glutaraldehyde with benzylamine in acidic aqueous medium at 0–10 °C | ~89 | The benzyl group serves as a protecting group for nitrogen |
| 2 | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Reduction of the ketone using sodium borohydride or catalytic hydrogenation | >90 | Reduction step to alcohol |
| 3 | 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene | Acid-catalyzed dehydration with sulfuric acid | ~93 | Formation of olefin intermediate |
| 4 | 9-Azabicyclo[3.3.1]nonane | Catalytic hydrogenation of olefin with Pd(OH)2/C under H2 pressure | ~90 | Removal of benzyl protecting group |
| 5 | This compound | Boc protection of the amine and introduction of carboxylic acid functionality | Variable | Boc protection typically uses di-tert-butyl dicarbonate (Boc2O) under basic conditions |
This sequence is supported by the synthesis of related compounds such as 9-azabicyclo[3.3.1]nonane derivatives and their functionalized analogs, as described in detail in the Organic Syntheses procedure for 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), which shares common intermediates and strategies.
Key Reaction Conditions and Notes
- Condensation Step: The initial condensation of acetone-1,3-dicarboxylic acid with glutaraldehyde and benzylamine is carried out in aqueous media at low temperatures (0–10 °C) to control reaction rate and selectivity. The pH is adjusted carefully using sulfuric acid and sodium acetate to optimize yield and purity.
- Reduction: Sodium borohydride is effective for reducing ketones to alcohols; alternatively, catalytic hydrogenation with palladium hydroxide on carbon under hydrogen atmosphere is used for deprotection and saturation.
- Dehydration: Treatment with sulfuric acid promotes elimination to form the olefin intermediate.
- Boc Protection: The nitrogen is protected using di-tert-butyl dicarbonate, typically in the presence of a base such as triethylamine, to yield the tert-butoxycarbonyl group.
- Purification: Extraction and crystallization steps are employed to isolate intermediates and final products, with purity assessed by HPLC and NMR.
Representative Reaction Scheme
Acetone-1,3-dicarboxylic acid + Glutaraldehyde + Benzylamine
↓ (acidic aqueous, 0–10 °C)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
↓ (NaBH4 or H2/Pd(OH)2)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
↓ (H2SO4)
9-Benzyl-9-azabicyclo[3.3.1]non-3-ene
↓ (H2, Pd(OH)2/C)
9-Azabicyclo[3.3.1]nonane
↓ (Boc2O, base)
this compound
Analytical Data and Characterization
- NMR Spectroscopy: 1H NMR data confirm the boat-chair conformation of the bicyclic system, with characteristic coupling constants for the protons on the azabicyclo ring. The Boc group exhibits typical tert-butyl singlet signals.
- HPLC Analysis: High-performance liquid chromatography confirms product purity, typically >95% for isolated intermediates and final compound.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of the Boc-protected azabicyclo acid.
- X-ray Crystallography: For related granisetron derivatives, crystal structures confirm the conformation and substitution pattern, supporting the structural assignments.
Comparative Analysis of Preparation Routes
| Feature | Route Using Benzylamine Protection | Alternative Methods (Literature) |
|---|---|---|
| Starting materials | Acetone-1,3-dicarboxylic acid, glutaraldehyde, benzylamine | Various bicyclic ketones or amine precursors |
| Protection strategy | Benzyl group for nitrogen, later removed by hydrogenation | Direct Boc protection or other protecting groups |
| Reaction medium | Aqueous acidic conditions | Organic solvents or mixed media |
| Yield | High (up to 90%) for key intermediates | Variable, often lower in multi-step syntheses |
| Scalability | Demonstrated on multigram scale | Some methods limited to small scale |
Scientific Research Applications
Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Substituent Position and Bicyclic System Variations
Functional Group and Stereochemical Differences
- Boc vs. Benzyl Groups : The Boc group in the target compound serves as a temporary protective group for amines, enabling selective deprotection during synthesis. In contrast, benzyl-substituted analogues (e.g., 9-benzyl-3-oxa derivatives) are often used to enhance lipophilicity or stabilize intermediates in drug discovery .
- Carboxylic Acid Position : The 2-carboxylic acid in the target compound provides a distinct hydrogen-bonding profile compared to 3- or 7-carboxylic acid derivatives. For example, the 3-carboxylic acid isomer (CAS: 2231663-92-4) may exhibit altered reactivity in peptide coupling due to proximity to the bicyclic nitrogen .
- Oxa vs. Aza Bridges : The inclusion of an oxygen atom (3-oxa) in some analogues (e.g., CAS: 1823562-03-3) increases polarity and may influence bioavailability compared to all-carbon or nitrogen-containing bridges .
- Stereochemistry (Endo vs. Exo isomers (e.g., CAS: 2231663-92-4) offer reduced steric hindrance, favoring certain synthetic pathways .
Research Findings and Implications
- This underscores the importance of stable protective groups (e.g., Boc) in reducing unintended reactivity during storage or application .
- Safety Considerations: Safety data for 9-tert-butyl-9-azabicyclo[3.3.1]nonane (CAS: 64776-36-9) recommend caution in handling, suggesting similar protocols for the target compound and its analogues .
Biological Activity
Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid, with the CAS number 2940859-65-2, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a nitrogen atom integrated into the ring system, which contributes to its unique chemical properties. The presence of the carboxylic acid group is crucial for its biological activity, as it can participate in various biochemical interactions.
Research indicates that compounds similar to this compound often interact with specific biological targets such as enzymes or receptors. The carboxylic acid functionality plays a significant role in mediating these interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to various physiological processes.
Biological Activity
The biological activity of this compound has been explored in several studies:
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through the inhibition of cancer cell proliferation.
- Neuroprotective Effects : There are indications that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against human carcinoma cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Skin) | 15 | Apoptosis induction |
| MCF7 (Breast) | 20 | Cell cycle arrest |
| HCT116 (Colon) | 18 | Inhibition of proliferation |
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates.
| Treatment Group | Neuronal Survival (%) | Oxidative Stress Markers (Reduced) |
|---|---|---|
| Control | 40 | High |
| Compound Treated | 75 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
